1-(4,6-Dichloropyrimidin-2-yl)-5-methyl-1H-pyrazole-4-carbaldehyde
Description
1-(4,6-Dichloropyrimidin-2-yl)-5-methyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound featuring a pyrazole core substituted with a dichloropyrimidine group at the 1-position and a methyl group at the 5-position, with a carbaldehyde functional group at the 4-position. Its molecular formula is C9H6Cl2N4O, and it is structurally characterized by the presence of electron-withdrawing chlorine atoms on the pyrimidine ring and the reactive aldehyde group.
Properties
CAS No. |
799789-51-8 |
|---|---|
Molecular Formula |
C9H6Cl2N4O |
Molecular Weight |
257.07 g/mol |
IUPAC Name |
1-(4,6-dichloropyrimidin-2-yl)-5-methylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C9H6Cl2N4O/c1-5-6(4-16)3-12-15(5)9-13-7(10)2-8(11)14-9/h2-4H,1H3 |
InChI Key |
KHKOXFIIULOXJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C2=NC(=CC(=N2)Cl)Cl)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-Dichloropyrimidin-2-yl)-5-methyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of 4,6-dichloropyrimidine with 5-methyl-1H-pyrazole-4-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4,6-Dichloropyrimidin-2-yl)-5-methyl-1H-pyrazole-4-carbaldehyde undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with various nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The aldehyde group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidine derivatives depending on the nucleophile used.
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Scientific Research Applications
1-(4,6-Dichloropyrimidin-2-yl)-5-methyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential anticancer, antiviral, and anti-inflammatory activities.
Agrochemicals: The compound is explored for its potential use in the development of new pesticides and herbicides.
Material Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(4,6-Dichloropyrimidin-2-yl)-5-methyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Substituent Effects
- Chlorine vs. Methoxy Groups :
The dichloropyrimidine substituent in the target compound enhances electron-withdrawing effects compared to methoxy-substituted analogs like 1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carbaldehyde (). This difference increases electrophilicity at the aldehyde group, favoring nucleophilic addition reactions .
Physical Properties
Key Observations :
- The dichloropyrimidine substituent increases molecular weight compared to methoxy or methylphenyl analogs, likely elevating melting points due to stronger intermolecular halogen bonding .
- Limited commercial availability of the target compound (inferred from ) contrasts with analogs like 1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carbaldehyde, which is produced at 97% purity ().
Notes
Further studies using SHELX-based refinement () or experimental assays are recommended.
Commercial Relevance : The higher cost of dichloropyrimidine precursors (e.g., ¥33,500/g for methoxy analogs in ) suggests the target compound may be prohibitively expensive for large-scale applications.
Biological Activity
1-(4,6-Dichloropyrimidin-2-yl)-5-methyl-1H-pyrazole-4-carbaldehyde is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring fused with a pyrimidine moiety , characterized by dichloro and methyl substituents. Its molecular formula is with a molecular weight of approximately 301.12 g/mol. The presence of these substituents is believed to enhance its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C11H10Cl2N4O |
| Molecular Weight | 301.12 g/mol |
| Melting Point | Not specified |
| Solubility | Moderate |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the pyrazole : Reaction of substituted hydrazines with appropriate carbonyl compounds.
- Pyrimidine coupling : Utilizing nucleophilic substitution reactions to introduce the pyrimidine moiety.
- Aldehyde formation : Oxidation steps to convert intermediate compounds into the final aldehyde product.
Biological Activity
Research indicates that compounds with similar structures exhibit a variety of biological activities, including:
- Anticancer properties : Certain derivatives have shown efficacy against various cancer cell lines.
- Antimicrobial activity : The compound's structure suggests potential against bacterial and fungal pathogens.
- Antitubercular effects : Some analogs have demonstrated activity against Mycobacterium tuberculosis.
Case Studies
-
Anticancer Activity :
A study evaluated the cytotoxic effects of 1-(4,6-Dichloropyrimidin-2-yl)-5-methyl-1H-pyrazole derivatives on human cancer cell lines. Results indicated significant inhibition of cell proliferation, suggesting that this compound could serve as a lead for developing new anticancer agents . -
Antimicrobial Testing :
In another investigation, derivatives were tested against common bacterial strains. The results highlighted notable antimicrobial activity, particularly against Gram-positive bacteria. This suggests that modifications to the pyrazole or pyrimidine rings could enhance efficacy . -
Antitubercular Studies :
A series of pyrazole-pyrimidine derivatives were synthesized and tested for their antitubercular properties. The findings revealed that some compounds exhibited promising MIC values against Mycobacterium tuberculosis, indicating potential for further development .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of 1-(4,6-Dichloropyrimidin-2-yl)-5-methyl-1H-pyrazole derivatives. Key observations include:
- Substituent Effects : The presence of electron-withdrawing groups (like chlorine) enhances biological activity by increasing the electrophilicity of the pyrazole ring.
- Positioning of Functional Groups : Variations in the position of methyl or halogen substituents can significantly influence potency and selectivity towards specific biological targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
